![molecular formula C48H76O12 B3026026 (1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone CAS No. 129046-69-1](/img/structure/B3026026.png)
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone
Overview
Description
IKD-8344 is a macrocyclic dilactone originally isolated from an actinomycete species and has diverse biological activities, including anticancer, antimicrobial, and anthelmintic properties. It is cytotoxic to L5178Y murine leukemia cells (IC50 = 0.54 ng/ml). IKD-8344 inhibits growth of the mycelial form of C. albicans (MIC = 6.25 μg/ml) and potentiates the activity of polymyxin B against the multidrug-resistant pathogenic bacterium B. cenocepacia. It is active against T. spiralis in vitro and in vivo.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of IKD-8344, focusing on six unique fields:
Antifungal Applications
IKD-8344 has shown significant potential as an antifungal agent. It selectively inhibits the growth of the mycelial form of Candida albicans with a minimum inhibitory concentration (MIC) of 6.25 μg/ml . This selectivity extends to other Candida species, including C. krusei , C. tropicalis , and C. lusitaniae , with MICs ranging from 1.56 to 25 μg/ml . This makes IKD-8344 a promising candidate for developing novel antifungal treatments, particularly for infections resistant to conventional antifungal drugs.
Antibacterial Properties
IKD-8344 also exhibits antibacterial properties. It enhances the activity of polymyxin B against the multidrug-resistant bacterium Burkholderia cenocepacia . This synergistic effect suggests that IKD-8344 could be used in combination therapies to combat bacterial infections that are difficult to treat with standard antibiotics alone.
Anticancer Potential
Research has indicated that IKD-8344 possesses anticancer properties. It is cytotoxic to L5178Y murine leukemia cells, with an IC50 value of 0.54 ng/ml . This high level of cytotoxicity highlights its potential as a lead compound for developing new anticancer drugs, particularly for leukemia and possibly other cancers.
Anthelmintic Activity
IKD-8344 has demonstrated anthelmintic properties, showing activity against Trichinella spiralis both in vitro and in vivo . This suggests its potential use in treating parasitic worm infections, which are a significant health concern in many parts of the world.
Structural and Stereochemical Studies
The unique structure of IKD-8344, a macrocyclic dilactone, has made it a subject of interest in structural and stereochemical studies. X-ray crystal structure analysis has revealed its cylindrically curved molecular conformation . These studies are crucial for understanding the compound’s bioactivity and for designing analogs with improved properties.
Biotechnological Applications
IKD-8344’s diverse biological activities make it a valuable tool in biotechnology. Its ability to inhibit specific fungal and bacterial growth can be harnessed in various biotechnological processes, including the development of bio-preservatives and the study of microbial interactions in different environments .
Mechanism of Action
Target of Action
IKD-8344, a macrocyclic dilactone, has been found to have diverse biological activities . It has been shown to be cytotoxic to L5178Y murine leukemia cells . Additionally, it inhibits the growth of the mycelial form of Candida albicans . It also potentiates the activity of polymyxin B against the multidrug-resistant pathogenic bacterium B. cenocepacia .
Mode of Action
It has been shown to selectively inhibit the growth of the mycelial form ofC. albicans . It also enhances the efficacy of polymyxin B, an antibiotic, against B. cenocepacia .
Biochemical Pathways
Its ability to inhibit the growth ofC. albicans and potentiate the activity of polymyxin B suggests that it may interfere with the biochemical pathways involved in the growth and survival of these organisms .
Result of Action
IKD-8344 has been shown to have cytotoxic effects on L5178Y murine leukemia cells . It also inhibits the growth of C. albicans and enhances the activity of polymyxin B against B. cenocepacia . These results suggest that IKD-8344 could potentially be used as an anticancer, antimicrobial, and anthelmintic agent .
properties
IUPAC Name |
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O12/c1-25-9-15-41(53-25)29(5)45-23-35-13-17-39(57-35)27(3)37(49)22-34-12-20-44(56-34)32(8)48(52)60-46(30(6)42-16-10-26(2)54-42)24-36-14-18-40(58-36)28(4)38(50)21-33-11-19-43(55-33)31(7)47(51)59-45/h25-36,39-46H,9-24H2,1-8H3/t25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,39-,40-,41+,42+,43+,44+,45-,46-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPYTLCDIMCGEQ-XXWADCRTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C)C2CC3CCC(O3)C(C(=O)CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)CC6CCC(O6)C(C(=O)O2)C)C)C(C)C7CCC(O7)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O1)[C@H](C)[C@H]2C[C@@H]3CC[C@@H](O3)[C@H](C(=O)C[C@@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)C[C@@H]6CC[C@H](O6)[C@@H](C(=O)O2)C)C)[C@@H](C)[C@@H]7CC[C@H](O7)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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